5'-Dabcyl Phosphoramidite

Übersicht

Beschreibung

5’-Dabcyl Phosphoramidite is a molecule used in the field of genomics, biology, and nanotechnology . It is a universal quencher, meaning it can absorb the energy from a nearby fluorescent molecule and then dissipate that energy as heat . This property makes it useful in the design of molecular beacons, which are probes that have their natural fluorescence quenched in solution unless they are hybridized to the target sequence . The Dabcyl group can be located at the 5’-terminus of the sequence, leaving the 3’-terminus available for polymerase extension .

Synthesis Analysis

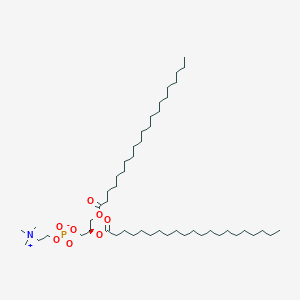

The synthesis of 5’-Dabcyl Phosphoramidite involves coupling it to the 5’-end of a sequence . This process is optimized for solid-phase oligonucleotide synthesis . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation .Molecular Structure Analysis

The molecular structure of 5’-Dabcyl Phosphoramidite includes a Dabcyl group, which is a universal quencher, attached to the 5’-end of a sequence . This structure allows the Dabcyl group to absorb the energy from a nearby fluorescent molecule and then dissipate that energy as heat .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Dabcyl Phosphoramidite include its molecular weight of 568.69 and its formula of C30H45N6O3P . It is a solid substance that is soluble in acetonitrile .Wissenschaftliche Forschungsanwendungen

Fluorescence Resonance Energy Transfer (FRET) Quenchers

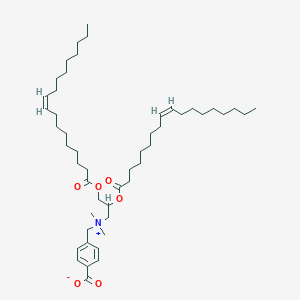

- 5'-Dabcyl Phosphoramidite has been utilized in the synthesis of azobenzene-based thymidine phosphoramidites. These molecules were incorporated into Chronic Myeloid Leukaemia (CML) antisense oligonucleotides, designed to serve as highly colored probes and participate in Fluorescence Resonance Energy Transfer (FRET) mechanisms. This application is significant in the development of novel molecular beacons (Gunnlaugsson et al., 2003).

Solid-Phase Synthesis of Oligoribonucleotides

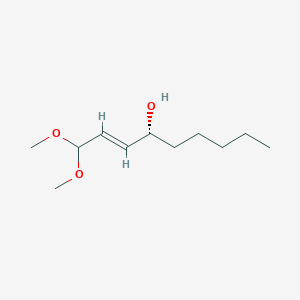

- Another application involves the chemical synthesis of phosphoramidite derivatives of 5'-deoxy-5'-thioribonucleosides. These phosphoramidites have been used for the solid-phase synthesis of oligoribonucleotides, providing an important tool for RNA research and the study of RNA-based biological processes (Li et al., 2017).

DNA Oligonucleotide Modification

- In the synthesis of DNA oligonucleotides, 5'-Dabcyl Phosphoramidite has been utilized for modifying thymine-containing DNA oligonucleotides. This modification can alter DNA structures, providing insights into the structure-function relationships in DNA (Kawasaki et al., 2017).

Oligonucleotide Labeling and Affinity Purification

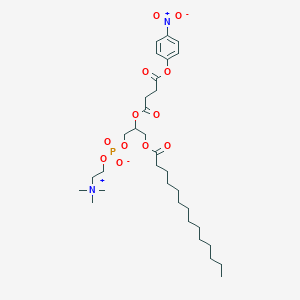

- The design, synthesis, and evaluation of a photocleavable biotin phosphoramidite (PCB-phosphoramidite) have been reported. This reagent introduces a photocleavable biotin label on the 5'-terminal phosphate of synthetic oligonucleotides, offering a simple method for oligonucleotide purification and phosphorylation. This application is valuable in molecular biology for processes like cassette mutagenesis and PCR (Olejnik et al., 1996).

Site-Specific Incorporation into Oligonucleotides for Enzyme Probing

- 5'-Dabcyl Phosphoramidite has been used in the synthesis of 5-dihydroxyboryluridine phosphoramidite. This compound was introduced into short oligonucleotides in a site-specific manner, demonstrating compatibility with standard solid-phase DNA synthesis chemistry. Such modified oligonucleotides have been used to inhibit thymine DNA glycosylase, a cancer-relevant DNA-modifying enzyme. This application is significant in organic synthesis, medicinal chemistry, and chemical biology (Kavoosi et al., 2019).

Wirkmechanismus

The mechanism of action of 5’-Dabcyl Phosphoramidite involves its role as a universal quencher. In molecular beacons, the Dabcyl group absorbs the energy from a nearby fluorescent molecule and then dissipates that energy as heat . This quenching action is reversed when the beacon hybridizes to the target sequence, separating the Dabcyl group from the fluorophore and restoring the fluorescence .

Safety and Hazards

Zukünftige Richtungen

The use of 5’-Dabcyl Phosphoramidite in the design of molecular beacons opens up new future applications in the fields of genomics, biology, and nanotechnology . These include more sensitive single-molecule and cell-imaging studies . The ability to easily introduce Dabcyl at many positions within a Molecular Beacon during synthesis also expands its potential applications .

Eigenschaften

IUPAC Name |

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMLVVGBOLZOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N6O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401040158 | |

| Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Dabcyl Phosphoramidite | |

CAS RN |

288631-58-3 | |

| Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

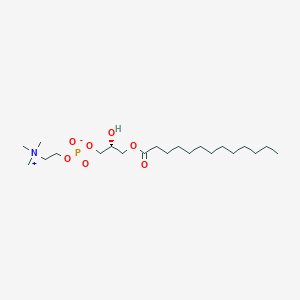

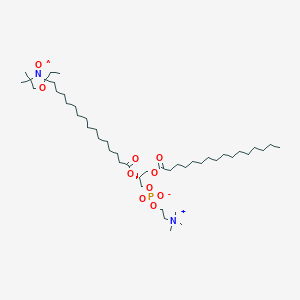

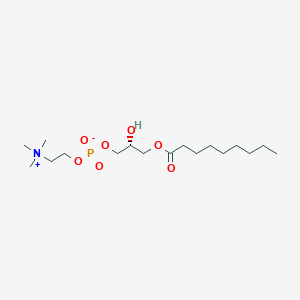

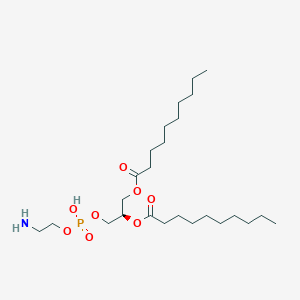

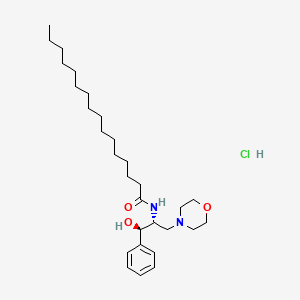

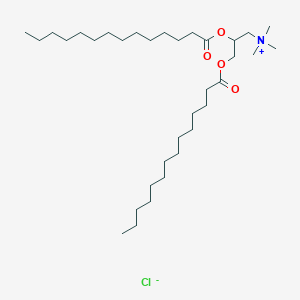

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)

![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)

![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)

![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)